
Palmitate de palipéridone
Vue d'ensemble
Description
Invega Sustenna, connu chimiquement sous le nom de palmitate de palipéridone, est un antipsychotique atypique principalement utilisé pour traiter la schizophrénie et le trouble schizoaffectif. Il s'agit d'une forme injectable à libération prolongée de la palipéridone, qui est le principal métabolite actif de la rispéridone . Ce médicament est conçu pour fournir un effet thérapeutique durable, réduisant la fréquence d'administration et améliorant la conformité du patient.
Applications De Recherche Scientifique
Chemistry: Invega Sustenna is used in chemical research to study the synthesis and properties of long-acting injectable formulations. Researchers investigate the stability, solubility, and release kinetics of the compound to improve its therapeutic efficacy .
Biology: In biological research, paliperidone palmitate is used to study the pharmacokinetics and pharmacodynamics of antipsychotic medications. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion in the body .
Medicine: Clinically, Invega Sustenna is used to treat schizophrenia and schizoaffective disorder. It helps manage symptoms such as hallucinations, delusions, and mood disturbances, improving the quality of life for patients .
Industry: In the pharmaceutical industry, Invega Sustenna serves as a model for developing other long-acting injectable medications. Its formulation and delivery system are studied to create new drugs with similar sustained-release properties .
Analyse Biochimique
Biochemical Properties
Paliperidone Palmitate is the primary active metabolite of risperidone . It interacts with central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . The nature of these interactions is likely antagonistic .
Cellular Effects
The effects of Paliperidone Palmitate on cells are primarily related to its antagonism of D2 and 5HT2A receptors . This antagonism can influence cell function by impacting cell signaling pathways and potentially altering gene expression .
Molecular Mechanism
This can lead to changes in gene expression and potentially affect enzyme activity .
Temporal Effects in Laboratory Settings
It is a long-acting formulation, suggesting that it may have prolonged effects on cellular function .
Metabolic Pathways
Paliperidone Palmitate is involved in metabolic pathways related to the metabolism of risperidone, as it is a primary active metabolite of this drug . It may interact with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Given its lipophilic nature and its interactions with intracellular receptors such as D2 and 5HT2A, it may be localized to specific compartments or organelles within the cell .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le palmitate de palipéridone est synthétisé par un processus chimique en plusieurs étapes. La synthèse commence par la préparation de la palipéridone, qui implique la réaction du 6-fluoro-3-(4-pipéridinyl)-1,2-benzisoxazole avec le 4-(2-chloroéthyl)-1-pipérazineéthanol dans des conditions contrôlées. La palipéridone résultante est ensuite estérifiée avec l'acide palmitique pour former le this compound .
Méthodes de production industrielle : Dans les environnements industriels, la production du this compound implique une synthèse chimique à grande échelle suivie de processus de purification pour s'assurer que le composé répond aux normes pharmaceutiques. Le produit final est formulé en suspension injectable, qui est ensuite conditionnée en seringues préremplies pour une utilisation clinique .
Analyse Des Réactions Chimiques
Types de réactions : Le palmitate de palipéridone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut se produire dans des conditions spécifiques, conduisant à la formation de métabolites oxydés.
Réduction : Le this compound peut être réduit en son dérivé alcoolique correspondant dans des conditions réductrices.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les métabolites oxydés, les dérivés réduits et les composés substitués, chacun ayant des propriétés pharmacologiques variables .
4. Applications de la recherche scientifique
Chimie : Invega Sustenna est utilisé dans la recherche chimique pour étudier la synthèse et les propriétés des formulations injectables à action prolongée. Les chercheurs étudient la stabilité, la solubilité et la cinétique de libération du composé afin d'améliorer son efficacité thérapeutique .
Biologie : En recherche biologique, le this compound est utilisé pour étudier la pharmacocinétique et la pharmacodynamique des médicaments antipsychotiques. Il permet de comprendre l'absorption, la distribution, le métabolisme et l'excrétion du médicament dans l'organisme .
Médecine : Cliniquement, Invega Sustenna est utilisé pour traiter la schizophrénie et le trouble schizoaffectif. Il permet de gérer des symptômes tels que les hallucinations, les délires et les troubles de l'humeur, améliorant ainsi la qualité de vie des patients .
Industrie : Dans l'industrie pharmaceutique, Invega Sustenna sert de modèle pour développer d'autres médicaments injectables à action prolongée. Sa formulation et son système d'administration sont étudiés pour créer de nouveaux médicaments ayant des propriétés de libération prolongée similaires .
5. Mécanisme d'action
Le this compound exerce ses effets principalement par l'antagonisme des récepteurs de la dopamine (D2) et de la sérotonine (5HT2A) dans le cerveau. En bloquant ces récepteurs, le composé contribue à équilibrer les niveaux de neurotransmetteurs, réduisant ainsi les symptômes psychotiques. De plus, il agit comme un antagoniste aux récepteurs adrénergiques alpha-1 et alpha-2 et aux récepteurs histaminergiques H1, ce qui contribue à son profil thérapeutique et à ses effets secondaires .
Composés similaires :
Rispéridone : Le composé parent de la palipéridone, utilisé pour traiter des affections psychiatriques similaires.
Quétiapine : Un autre antipsychotique atypique avec un profil de liaison aux récepteurs différent.
Aripiprazole : Un antipsychotique atypique connu pour son activité agoniste partielle aux récepteurs de la dopamine.
Comparaison :
Rispéridone vs. This compound : Bien que la rispéridone soit efficace, le this compound offre l'avantage d'une libération prolongée, réduisant ainsi le besoin de doses fréquentes.
Quétiapine vs. This compound : La quétiapine est souvent utilisée pour ses effets sédatifs, tandis que le this compound est préféré pour son action antipsychotique durable.
Aripiprazole vs. This compound : L'activité agoniste partielle de l'aripiprazole fournit un mécanisme d'action différent, ce qui le rend adapté aux patients qui ne répondent pas bien aux autres antipsychotiques.
Mécanisme D'action
Paliperidone palmitate exerts its effects primarily through antagonism of dopamine (D2) and serotonin (5HT2A) receptors in the brain. By blocking these receptors, the compound helps to balance neurotransmitter levels, reducing psychotic symptoms. Additionally, it acts as an antagonist at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, which contributes to its therapeutic and side effect profile .
Comparaison Avec Des Composés Similaires
Risperidone: The parent compound of paliperidone, used to treat similar psychiatric conditions.
Quetiapine: Another atypical antipsychotic with a different receptor binding profile.
Aripiprazole: An atypical antipsychotic known for its partial agonist activity at dopamine receptors.
Comparison:
Risperidone vs. Paliperidone Palmitate: While risperidone is effective, paliperidone palmitate offers the advantage of extended release, reducing the need for frequent dosing.
Quetiapine vs. Paliperidone Palmitate: Quetiapine is often used for its sedative effects, whereas paliperidone palmitate is preferred for its sustained antipsychotic action.
Aripiprazole vs. Paliperidone Palmitate: Aripiprazole’s partial agonist activity provides a different mechanism of action, making it suitable for patients who do not respond well to other antipsychotics.
Activité Biologique
Paliperidone palmitate is an atypical antipsychotic medication primarily used in the treatment of schizophrenia. As a long-acting injectable formulation of paliperidone, it offers advantages in patient adherence and management of psychotic symptoms. This article delves into its biological activity, pharmacological properties, efficacy, safety profile, and real-world outcomes based on diverse research findings.
Pharmacological Properties
Paliperidone is the primary active metabolite of risperidone, differing slightly in its receptor binding profile and pharmacokinetics. It primarily antagonizes dopamine D2 and serotonin 5-HT2A receptors, contributing to its antipsychotic effects. The pharmacokinetics of paliperidone palmitate reveal a longer half-life compared to oral formulations, allowing for once-monthly administration. The following table summarizes key pharmacological characteristics:
Property | Paliperidone Palmitate | Risperidone |
---|---|---|
Metabolism | Minimal hepatic metabolism; primarily renal excretion | Extensive hepatic metabolism via CYP2D6 |
Half-Life (T1/2) | ~30 days | 3-24 hours (variable) |
Protein Binding | ~74% | ~90% |
Dopamine D2 Antagonism | Yes | Yes |
Serotonin 5-HT2A Antagonism | Yes | Yes |
Efficacy in Clinical Studies
Clinical studies have demonstrated the efficacy of paliperidone palmitate in managing schizophrenia symptoms. The PRIDE study (Paliperidone Palmitate Research in Demonstrating Effectiveness) compared once-monthly paliperidone palmitate with daily oral antipsychotics over 15 months. Key findings included:
- Treatment Failure Rates : Paliperidone palmitate showed a significant delay in treatment failure compared to oral antipsychotics (39.8% vs. 53.7%) .
- Common Reasons for Failure : Arrest/incarceration and psychiatric hospitalization were prevalent reasons for treatment failure in both groups .
- Adverse Events : Injection site pain (18.6%), insomnia (16.8%), and weight gain (11.9%) were among the most common treatment-emergent adverse events .
Case Studies Highlighting Biological Activity
Several case studies have illustrated both the therapeutic benefits and potential side effects associated with paliperidone palmitate:
-
Case Study on Dystonia and Akathisia :
A patient switched from risperidone to paliperidone palmitate experienced severe acute dystonia and akathisia after administration but showed no adverse effects upon resuming treatment with the same medication after stabilization . -
Severe Side Effects Report :
A 20-year-old woman treated with paliperidone palmitate developed life-threatening symptoms such as tachycardia, excessive salivation, and muscle rigidity, necessitating discontinuation of the drug . This highlights the importance of monitoring for extrapyramidal symptoms.
Safety Profile
The safety profile of paliperidone palmitate is generally favorable compared to other atypical antipsychotics. Studies suggest that it has a lower incidence of extrapyramidal symptoms and hyperprolactinemia than risperidone or olanzapine . However, potential side effects still warrant attention:
- Extrapyramidal Symptoms : Although less frequent than with other agents, they can occur and may require symptomatic treatment.
- Weight Gain : Patients may experience weight gain, which can be significant over long-term use .
- Hyperprolactinemia : Monitoring for elevated prolactin levels is advisable due to the risk of related complications.
Propriétés
IUPAC Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMKSBFLAZZBOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57FN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870217 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199739-10-1 | |
Record name | Paliperidone palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199739-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paliperidone Palmitate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199739101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70870217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R/S)-3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-9-yl palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PALIPERIDONE PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8P8USM8FR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.